1-(Ethylamino)naphthalen-2-ol
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Overview
Description
1-(Ethylamino)naphthalen-2-ol is an organic compound derived from naphthalene. It features an ethylamino group attached to the naphthalene ring, specifically at the 1-position, and a hydroxyl group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Ethylamino)naphthalen-2-ol can be synthesized through the Betti reaction, which involves the condensation of 2-naphthol, aryl aldehydes, and ethylamine . The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the sulfonation of purified naphthalene with sulfuric acid, followed by alkali fusion to obtain the naphthol derivative. This is then reacted with ethylamine under specific conditions to yield the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Ethylamino)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Various amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(Ethylamino)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis due to its ability to coordinate with metals.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(Ethylamino)naphthalen-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ethylamino group can participate in nucleophilic attacks. These interactions enable the compound to act as a ligand in coordination chemistry and as a probe in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-(Dimethylamino)naphthalen-2-ol: Similar structure but with dimethylamino group instead of ethylamino.
1-(Methylamino)naphthalen-2-ol: Contains a methylamino group instead of ethylamino.
Uniqueness
1-(Ethylamino)naphthalen-2-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a chiral ligand and fluorescent probe sets it apart from other similar compounds .
Properties
CAS No. |
111974-12-0 |
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Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(ethylamino)naphthalen-2-ol |
InChI |
InChI=1S/C12H13NO/c1-2-13-12-10-6-4-3-5-9(10)7-8-11(12)14/h3-8,13-14H,2H2,1H3 |
InChI Key |
WXXZORJPBJRBRL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC2=CC=CC=C21)O |
Origin of Product |
United States |
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